![molecular formula C15H22N2O B2650317 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline CAS No. 2418717-56-1](/img/structure/B2650317.png)
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aziridine ring, a cyclopropylmethyl group, and a dimethylaniline moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the aziridine ring. One common method involves the reaction of cyclopropylmethylamine with epichlorohydrin to form the aziridine intermediate. This intermediate is then reacted with N,N-dimethylaniline in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide
- 3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline stands out due to its unique combination of the aziridine ring and dimethylaniline moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-4-3-5-15(8-13)18-11-14-10-17(14)9-12-6-7-12/h3-5,8,12,14H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXORLZKDHSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC2CN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2650234.png)
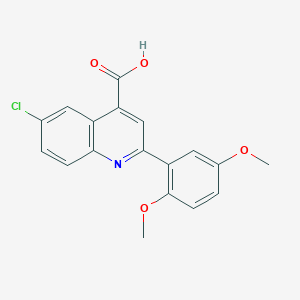
![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)
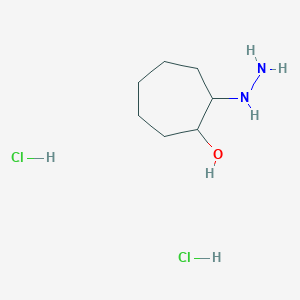
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
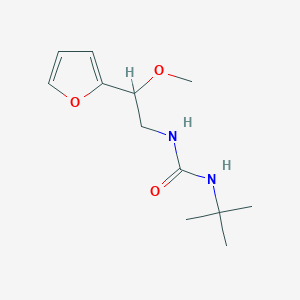
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
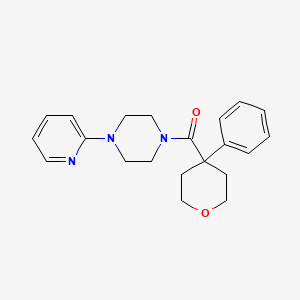
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
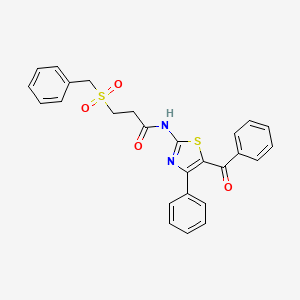
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide](/img/structure/B2650252.png)
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

